molecular formula C9H9NS B13164567 2-Methyl-1-benzothiophen-6-amine

2-Methyl-1-benzothiophen-6-amine

Cat. No.: B13164567
M. Wt: 163.24 g/mol
InChI Key: BFARGWCWHBYOCV-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophen-6-amine is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzothiophen-6-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions can yield benzothiophene motifs . Another method involves the reaction of alkynyl sulfides with aryne intermediates, which can produce a wide range of benzothiophene derivatives .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The reaction conditions typically require high temperatures and pressures to achieve the desired products efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzothiophen-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-Methyl-1-benzothiophen-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-benzothiophen-6-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-benzothiophen-6-amine is unique due to its specific substitution pattern and the presence of both an amine and a methyl group on the benzothiophene ring. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

2-methyl-1-benzothiophen-6-amine

InChI

InChI=1S/C9H9NS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,10H2,1H3

InChI Key

BFARGWCWHBYOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)N

Origin of Product

United States

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